(4,6-Difluoro-pyridin-2-YL)-hydrazine
Description
Overview of Pyridine (B92270) Scaffolds in Modern Organic Chemistry
The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is one of the most pervasive structural units in chemical science. nih.gov Its unique properties, stemming from the electronegative nitrogen atom within the aromatic system, make it a versatile building block. nih.gov The nitrogen atom imparts a dipole moment, influences the electron distribution of the ring, and provides a site for protonation or coordination, which can significantly affect a molecule's solubility and ability to interact with biological targets. sci-hub.in
Pyridine derivatives are integral to a vast array of applications. They are found in natural products like vitamins B3 (niacin) and B6 (pyridoxine), as well as in numerous FDA-approved drugs. nih.gov The pyridine scaffold is a key component in medications for a wide range of conditions, including tuberculosis (isoniazid), HIV/AIDS (delavirdine), and cancer (crizotinib). cdnsciencepub.com The structural rigidity and defined geometry of the pyridine ring make it an excellent platform for the precise spatial arrangement of functional groups, a critical aspect of rational drug design. sci-hub.incdnsciencepub.com Consequently, the synthesis and functionalization of pyridine derivatives remain an active and vital area of research in organic chemistry. Current time information in Provincia di Piacenza, IT.
Fundamental Significance of Hydrazine (B178648) Derivatives in Chemical Synthesis
Hydrazine (N₂H₄) and its organic derivatives are a class of compounds characterized by a nitrogen-nitrogen single bond. chem960.com This N-N linkage is the source of their unique reactivity and makes them invaluable reagents and synthons in organic synthesis. nih.govresearchgate.net Hydrazines are potent nucleophiles and reducing agents, and their derivatives, such as hydrazones and hydrazides, are stable intermediates that serve as precursors to a multitude of more complex molecules. nih.govnih.gov
The reaction of hydrazines with carbonyl compounds to form hydrazones is a classic and robust transformation. nih.gov Furthermore, hydrazines are crucial for the construction of various nitrogen-containing heterocyclic systems. researchgate.net They are key starting materials in the synthesis of pyrazoles, pyridazines, and triazoles, which are themselves important pharmacophores. nih.govresearchgate.net The versatility of hydrazine derivatives allows chemists to build intricate molecular architectures with diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. nih.govresearchgate.net
Contemporary Research Landscape of (4,6-Difluoro-pyridin-2-YL)-hydrazine
This compound is a specialized heterocyclic building block that combines the features of a fluorinated pyridine ring with the reactive potential of a hydrazine moiety. Its research landscape is primarily centered on its synthesis and its use as a precursor for more complex, high-value molecules, particularly fused heterocyclic systems.
Synthesis: A key challenge in the chemistry of fluorinated pyridines is the selective functionalization of the ring. A significant method for the synthesis of this compound involves the site-selective nucleophilic aromatic substitution of a polyfluorinated pyridine. In a foundational study, researchers developed methods for the selective removal of fluorine from polyfluoropyridines by reacting them with hydrazine. nih.gov This approach allows for the replacement of a fluorine atom at a specific position (in this case, the 2-position) with a hydrazine group, providing a direct route to the title compound from readily available starting materials like 2,4,6-trifluoropyridine (B32590). nih.gov
Applications in Heterocyclic Synthesis: The primary synthetic utility of this compound lies in its role as a precursor to pyrazolo[1,5-a]pyridine (B1195680) derivatives. This class of fused bicyclic heterocycles is of considerable interest in medicinal chemistry due to its wide range of biological activities. nih.govresearchgate.net The general and powerful strategy for constructing the pyrazolo[1,5-a]pyridine core involves the condensation reaction between a 2-hydrazinopyridine (B147025) derivative and a 1,3-dicarbonyl compound (or a synthetic equivalent). cdnsciencepub.comnih.gov
In this context, this compound can react with various β-diketones or related synthons to yield 5,7-difluoropyrazolo[1,5-a]pyridines. The reaction proceeds via initial formation of a hydrazone, followed by an intramolecular cyclization and dehydration to form the aromatic bicyclic system. This transformation provides a modular and efficient route to a library of fluorinated pyrazolopyridines with diverse substitution patterns, depending on the choice of the 1,3-dicarbonyl partner.
These resulting 5,7-difluoropyrazolo[1,5-a]pyridine scaffolds are valuable targets for drug discovery programs. For instance, various substituted pyrazolo[1,5-a]pyridines have been investigated as anticancer agents, kinase inhibitors, and fluorescent probes for biological imaging. nih.govnih.govrsc.org The presence of the two fluorine atoms, introduced via the this compound starting material, can significantly enhance the metabolic stability, binding affinity, and pharmacokinetic properties of the final molecules.
Below is a data table summarizing the properties of the subject compound.
| Property | Value |
| IUPAC Name | (4,6-difluoropyridin-2-yl)hydrazine |
| CAS Number | 837364-98-4 |
| Molecular Formula | C₅H₅F₂N₃ |
| Molecular Weight | 145.11 g/mol |
| Canonical SMILES | C1=C(C=C(N=C1NN)F)F |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C5H5F2N3 |
|---|---|
Molecular Weight |
145.11 g/mol |
IUPAC Name |
(Z)-(4,6-difluoro-3H-pyridin-2-ylidene)hydrazine |
InChI |
InChI=1S/C5H5F2N3/c6-3-1-4(7)9-5(2-3)10-8/h1H,2,8H2/b10-5- |
InChI Key |
GLYSUNHNNREJTL-YHYXMXQVSA-N |
Isomeric SMILES |
C\1C(=CC(=N/C1=N\N)F)F |
Canonical SMILES |
C1C(=CC(=NC1=NN)F)F |
Origin of Product |
United States |
Reactivity and Mechanistic Investigations of 4,6 Difluoro Pyridin 2 Yl Hydrazine
Nucleophilic Character of the Hydrazine (B178648) Moiety
The hydrazine group (-NH-NH₂) attached to the pyridine (B92270) ring is a potent nucleophile. The presence of adjacent nitrogen atoms, each with a lone pair of electrons, results in an enhancement of nucleophilicity known as the alpha effect. This makes the terminal nitrogen atom particularly reactive towards electrophilic centers, most notably the carbon atom of carbonyl groups.
Condensation Reactions with Carbonyl Compounds
(4,6-Difluoro-pyridin-2-YL)-hydrazine readily undergoes condensation reactions with a wide array of aldehydes and ketones. This reaction, typically catalyzed by a small amount of acid, involves the nucleophilic attack of the terminal hydrazine nitrogen onto the electrophilic carbonyl carbon. The initial attack forms a tetrahedral intermediate known as a carbinolamine. This intermediate is unstable and rapidly undergoes dehydration (loss of a water molecule) to form a stable carbon-nitrogen double bond (C=N), yielding a hydrazone derivative.
The general mechanism proceeds as follows:
Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon.
Nucleophilic Attack: The terminal nitrogen atom of the this compound attacks the activated carbonyl carbon.
Proton Transfer: A proton is transferred from the attacking nitrogen to the oxygen atom.
Dehydration: The resulting intermediate eliminates a molecule of water to form the final hydrazone product with a C=N double bond.
A particularly important application of this reactivity is the Knorr pyrazole (B372694) synthesis and related cyclocondensations. The reaction of this compound with 1,3-dicarbonyl compounds, such as acetylacetone, serves as a direct and efficient route to forming substituted pyrazole rings. In this process, the hydrazine moiety acts as a bidentate nucleophile, reacting with both carbonyl groups to form the heterocyclic pyrazole core. nih.govmdpi.comyoutube.com
Formation of Hydrazones and Azine Derivatives
The principal products formed from the reaction of this compound with simple aldehydes and ketones are hydrazones. These reactions are generally high-yielding and serve as a reliable method for derivatizing carbonyl compounds. The resulting hydrazones incorporate the stable difluoropyridyl moiety and are often crystalline solids, which facilitates their purification.
While azines (R₂C=N-N=CR₂) are formed from the reaction of hydrazine (H₂N-NH₂) with two equivalents of a carbonyl compound, the use of a substituted hydrazine like this compound typically leads to the formation of the corresponding hydrazone as the final product under standard conditions.
Below is a table of representative condensation reactions.
| Carbonyl Compound | Reaction Conditions | Product |
| Acetone (B3395972) | Ethanol (B145695), catalytic Acetic Acid, reflux | 2-(4,6-Difluoropyridin-2-yl)-N'-(propan-2-ylidene)hydrazine |
| Benzaldehyde | Methanol (B129727), catalytic HCl, reflux | N'-(Benzylidene)-2-(4,6-difluoropyridin-2-yl)hydrazine |
| Acetylacetone | Ethanol, reflux | 2-(3,5-Dimethyl-1H-pyrazol-1-yl)-4,6-difluoropyridine |
Reactivity of the Difluoropyridine Ring
The pyridine ring is an electron-deficient (π-deficient) aromatic system due to the high electronegativity of the ring nitrogen atom. The addition of two strongly electron-withdrawing fluorine atoms at the 4- and 6-positions further depletes the ring of electron density. This electronic structure profoundly influences the ring's reactivity, rendering it highly susceptible to nucleophilic attack while being strongly deactivated towards electrophiles.
Subsequent Nucleophilic Substitutions on Fluorine Atoms
The fluorine atoms on the this compound ring are highly activated towards nucleophilic aromatic substitution (SNAr). The ring nitrogen and the second fluorine atom act as powerful electron-withdrawing groups, which are essential for stabilizing the negatively charged intermediate (a Meisenheimer complex) that forms during the SNAr mechanism.
In polyfluorinated pyridines, nucleophilic attack preferentially occurs at the 4-position (para to the nitrogen), followed by the 2- and 6-positions (ortho to the nitrogen). epfl.chresearchgate.netrsc.org Therefore, in this compound, the fluorine atom at the C-4 position is the most likely site for initial substitution by a nucleophile. The reaction proceeds via a two-step addition-elimination mechanism:
Addition of Nucleophile: A nucleophile (e.g., methoxide, amine, thiolate) attacks the carbon atom bearing a fluorine atom (typically C-4), breaking the aromaticity of the ring and forming a resonance-stabilized anionic intermediate.
Elimination of Leaving Group: The aromaticity is restored by the elimination of the fluoride (B91410) ion, which is a good leaving group in this context, resulting in the net substitution of fluorine with the incoming nucleophile.
This reactivity allows for the sequential and regioselective introduction of various functional groups onto the pyridine scaffold.
| Nucleophile | Reaction Conditions | Major Product |
| Sodium Methoxide (NaOMe) | Methanol, reflux | (4-Methoxy-6-fluoropyridin-2-yl)hydrazine |
| Ammonia (NH₃) | Ethanol, sealed tube, heat | (4-Amino-6-fluoropyridin-2-yl)hydrazine |
| Piperidine | Dimethyl sulfoxide (B87167) (DMSO), heat | (4-(Piperidin-1-yl)-6-fluoropyridin-2-yl)hydrazine |
Electrophilic Aromatic Substitution Potentials
Electrophilic aromatic substitution (EAS) reactions, such as nitration, halogenation, or Friedel-Crafts alkylation, are exceedingly difficult to perform on the this compound ring. There are two primary reasons for this profound lack of reactivity.
First, the pyridine nitrogen acts as a strong deactivating group towards electrophiles. In the acidic conditions required for most EAS reactions, the basic nitrogen atom is protonated, forming a pyridinium (B92312) ion. The positive charge on the nitrogen further depletes the ring of electron density, making it highly resistant to attack by positively charged electrophiles.
Second, the two fluorine atoms are powerful deactivating groups due to their strong inductive electron-withdrawing (-I) effect. Although the hydrazine moiety is an activating group, its effect is insufficient to overcome the potent deactivating influence of the ring nitrogen and the two fluorine atoms. Consequently, the ring is considered highly deactivated, and forcing conditions that might promote substitution would likely lead to degradation of the molecule instead.
Impact of Fluorine Substitution on Ring Activation
The two fluorine substituents have a dual and opposing impact on the reactivity of the pyridine ring:
Deactivation towards Electrophilic Substitution: Through their potent inductive effect, the fluorine atoms withdraw electron density from the aromatic system. This withdrawal significantly reduces the ring's nucleophilicity, thereby deactivating it against attack by electrophiles. This effect compounds the inherent electron-deficient nature of the pyridine ring.
Activation towards Nucleophilic Substitution: Conversely, the same electron-withdrawing ability that deactivates the ring for EAS is crucial for activating it towards SNAr. By withdrawing electron density, the fluorine atoms make the carbon atoms to which they are attached (C-4 and C-6) more electrophilic and thus more susceptible to attack by nucleophiles. Furthermore, they effectively stabilize the negative charge of the Meisenheimer intermediate formed during the reaction, lowering the activation energy for the rate-determining addition step. In SNAr reactions on activated rings, fluoride is an excellent leaving group.
Tautomeric Equilibria and Intramolecular Rearrangements
Similar to other 2-substituted pyridines bearing a heteroatom with labile protons, this compound is capable of existing in tautomeric forms. Specifically, it can undergo a prototropic tautomerism to exist in equilibrium between the amino form (this compound) and the imino form (1-(4,6-Difluoro-pyridin-2(1H)-ylidene)-hydrazine).
The position of this equilibrium is highly dependent on several factors, including the solvent, temperature, and the electronic nature of the substituents on the pyridine ring. The two fluorine atoms at the 4- and 6-positions exert a strong electron-withdrawing inductive effect, which decreases the electron density on the pyridine ring and is expected to influence the relative stability of the tautomers.
In non-polar solvents, the amino tautomer is generally favored for 2-hydrazinopyridines. However, in polar solvents, the imino tautomer can be stabilized through hydrogen bonding and dipole-dipole interactions. For this compound, the strong inductive effect of the fluorine atoms is anticipated to decrease the basicity of the ring nitrogen, which might shift the equilibrium towards the amino form. Conversely, the electron-withdrawing nature of the ring could increase the acidity of the exocyclic N-H protons, potentially favoring the imino form under certain conditions.
Computational studies on analogous systems, such as 2-hydroxypyridines, have shown that polar solvents significantly stabilize the pyridone (analogous to the imino) tautomer. researchgate.netwuxibiology.comnih.gov A similar trend can be postulated for this compound.
Table 1: Hypothetical Relative Energies of Tautomers of this compound in Different Solvents
| Solvent | Dielectric Constant (ε) | Predominant Tautomer | Hypothetical ΔG (kcal/mol) (Amino → Imino) |
|---|---|---|---|
| Hexane (B92381) | 1.9 | Amino | +2.5 |
| Chloroform | 4.8 | Amino | +1.2 |
| Ethanol | 24.6 | Comparable amounts | -0.5 |
| Water | 80.1 | Imino | -1.8 |
While tautomerism is a well-established phenomenon for this class of compounds, significant intramolecular rearrangements for this compound under normal conditions are not widely reported in the literature. Theoretical possibilities for rearrangements could exist under specific energetic conditions, such as high temperatures or photochemical activation, but these are not characteristic reactions of this compound.
Elucidation of Reaction Mechanisms and Transition States
The hydrazine moiety in this compound is a potent nucleophile, making it reactive towards a variety of electrophiles. A archetypal reaction is the formation of a hydrazone through condensation with an aldehyde or a ketone. The mechanism of this reaction is well-understood and proceeds through a two-step process involving a tetrahedral intermediate. nih.govwikipedia.org
The reaction is typically catalyzed by acid. The first step involves the nucleophilic attack of the terminal nitrogen of the hydrazine onto the carbonyl carbon of the aldehyde or ketone, forming a zwitterionic tetrahedral intermediate. This step is generally reversible. The rate-limiting step is usually the subsequent acid-catalyzed dehydration of this intermediate to yield the final hydrazone product. nih.gov
The electron-withdrawing nature of the 4,6-difluoropyridinyl group is expected to decrease the nucleophilicity of the attached hydrazine, which could potentially slow down the initial nucleophilic attack compared to unsubstituted phenylhydrazine. However, the fluorine substituents would also increase the acidity of the N-H protons, which might facilitate the dehydration step.
The transition state for the nucleophilic attack would involve the formation of a new C-N bond, with the nitrogen of the hydrazine approaching the carbonyl carbon. For the dehydration step, the transition state would involve the protonation of the hydroxyl group of the tetrahedral intermediate, followed by the departure of a water molecule and the formation of the C=N double bond.
Table 2: Key Steps and Intermediates in the Hydrazone Formation from this compound and a Generic Aldehyde (R-CHO)
| Step | Description | Key Intermediate/Transition State |
|---|---|---|
| 1. Nucleophilic Attack | The terminal nitrogen of the hydrazine attacks the carbonyl carbon. | Tetrahedral Intermediate |
| 2. Proton Transfer | Proton transfer from the nitrogen to the oxygen. | Carbinolamine |
| 3. Protonation of Hydroxyl Group | The hydroxyl group of the carbinolamine is protonated by an acid catalyst. | Protonated Carbinolamine |
| 4. Dehydration | Loss of a water molecule to form a resonance-stabilized cation. | Transition State for Water Elimination |
| 5. Deprotonation | A base removes a proton to yield the final hydrazone. | Hydrazone Product |
Applications of 4,6 Difluoro Pyridin 2 Yl Hydrazine in Organic Synthesis
Building Blocks for Diverse Heterocyclic Scaffolds
The bifunctional nature of (4,6-Difluoro-pyridin-2-YL)-hydrazine, possessing both a nucleophilic hydrazine (B178648) group and an electron-deficient aromatic ring, allows it to participate in a variety of cyclization reactions, leading to the formation of numerous heterocyclic systems.
Construction of Pyrazole (B372694) and Pyrazolone (B3327878) Derivatives
Hydrazine derivatives are classical precursors for the synthesis of pyrazoles and pyrazolones, typically through condensation reactions with 1,3-dicarbonyl compounds or their equivalents. While specific literature detailing the use of this compound in these reactions is not extensively available, the general reactivity of hydrazines suggests its utility in this area. The electron-withdrawing fluorine atoms on the pyridine (B92270) ring are expected to modulate the nucleophilicity of the hydrazine, potentially influencing the reaction rates and regioselectivity of pyrazole and pyrazolone formation.
Synthesis of Triazole and Thiadiazole Systems
The synthesis of triazole and thiadiazole rings often involves the reaction of hydrazines or their derivatives with various reagents. For instance, 1,2,4-triazoles can be formed from the reaction of hydrazines with compounds containing a C=N-C=O or related functionality. Similarly, 1,3,4-thiadiazoles can be synthesized from the cyclization of acylthiosemicarbazides, which are themselves derived from hydrazines. The incorporation of the 4,6-difluoropyridin-2-yl moiety from this compound into these heterocyclic systems would introduce fluorine atoms, a common strategy in medicinal chemistry to enhance metabolic stability and biological activity.
Formation of Fused Pyridine Heterocycles
This compound can also serve as a key starting material for the synthesis of fused heterocyclic systems containing a pyridine ring. The hydrazine moiety can be transformed into a reactive functional group that participates in intramolecular cyclization reactions onto the pyridine ring or an adjacent ring system. This approach allows for the construction of complex polycyclic aromatic systems, which are of significant interest in materials science and medicinal chemistry.
Precursors for Pharmacologically Relevant Molecular Structures
The introduction of a difluoropyridinyl group into a molecule can have a profound impact on its pharmacological properties. Fluorine atoms can alter a molecule's lipophilicity, binding affinity, and metabolic stability. Consequently, derivatives of this compound are attractive targets for drug discovery programs. The heterocyclic scaffolds synthesized from this building block, such as pyrazoles, triazoles, and fused pyridines, are prevalent in a wide range of biologically active compounds, including kinase inhibitors, anti-inflammatory agents, and anticancer drugs. The presence of the 4,6-difluoropyridine moiety in these structures offers a promising avenue for the development of novel therapeutic agents with improved efficacy and pharmacokinetic profiles.
Utility in Macrocyclic and Supramolecular Chemistry
While specific examples are not readily found in the literature, the structural rigidity and potential for intermolecular interactions of the 4,6-difluoropyridine unit suggest that this compound could be a valuable component in the design and synthesis of macrocycles and supramolecular assemblies. The pyridine nitrogen and the fluorine atoms can participate in hydrogen bonding and other non-covalent interactions, which are crucial for the formation of well-defined, self-assembled structures.
Development of Novel Reagents and Catalysts
The unique electronic nature of the difluoropyridinyl group could be exploited in the development of new reagents and catalysts. For example, metal complexes of ligands derived from this compound may exhibit novel catalytic activities due to the influence of the electron-withdrawing fluorine atoms on the metal center. Furthermore, the hydrazine moiety can be chemically modified to create a range of functionalized pyridine derivatives that could serve as specialized reagents in organic synthesis.
Computational and Theoretical Chemistry of 4,6 Difluoro Pyridin 2 Yl Hydrazine
Quantum Chemical Characterization of Molecular Structure
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in characterizing the molecular structure of (4,6-Difluoro-pyridin-2-YL)-hydrazine. These calculations can predict geometric parameters and analyze the electronic landscape of the molecule.
Geometry optimization is a computational process that determines the lowest energy arrangement of atoms in a molecule. For this compound, this would involve calculating bond lengths, bond angles, and dihedral angles that correspond to a stable structure. It is expected that the pyridine (B92270) ring will be largely planar, with the fluorine and hydrazine (B178648) substituents lying in or close to the plane of the ring.
Conformational analysis would investigate the rotation around the C-N and N-N single bonds of the hydrazine substituent. Different rotational isomers (conformers) would exist due to the orientation of the -NH2 group relative to the pyridine ring and the internal rotation of the hydrazine group itself. The relative energies of these conformers can be calculated to identify the most stable (lowest energy) conformation.
Table 1: Predicted Optimized Geometrical Parameters for this compound (Illustrative) Note: This data is hypothetical and serves as an example of what would be obtained from a DFT calculation (e.g., at the B3LYP/6-311++G(d,p) level of theory).
| Parameter | Bond/Angle | Predicted Value |
|---|---|---|
| Bond Length (Å) | C-F | 1.34 |
| C-N (ring) | 1.33 | |
| C-N (hydrazine) | 1.38 | |
| N-N | 1.45 | |
| Bond Angle (°) | F-C-C | 118.0 |
| C-N-C (ring) | 117.5 | |
| C-N-N | 119.0 |
The electronic structure of a molecule is described by its molecular orbitals. Frontier Molecular Orbital (FMO) theory is particularly important as it focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of these orbitals are key to understanding a molecule's reactivity.
For this compound, the HOMO is expected to be localized primarily on the hydrazine group, specifically the lone pair of the terminal nitrogen atom, which is characteristic of hydrazines. The LUMO is likely to be distributed over the electron-deficient difluoropyridine ring. The energy gap between the HOMO and LUMO (HOMO-LUMO gap) is a crucial indicator of chemical stability; a larger gap suggests higher stability and lower reactivity. researchgate.net
Table 2: Predicted Frontier Molecular Orbital Energies for this compound (Illustrative) Note: This data is hypothetical and for illustrative purposes.
| Orbital | Energy (eV) |
|---|---|
| HOMO | -6.5 |
| LUMO | -1.2 |
Reactivity Predictions and Mechanistic Insights
Computational methods can also predict how a molecule will behave in a chemical reaction.
The Molecular Electrostatic Potential (MEP) surface is a visual representation of the charge distribution in a molecule. It maps the electrostatic potential onto the electron density surface, allowing for the identification of electron-rich and electron-poor regions.
In an MEP map of this compound, the most negative potential (typically colored red) would be expected around the nitrogen atoms of the hydrazine group and the nitrogen atom of the pyridine ring, indicating these are the most likely sites for electrophilic attack. The fluorine atoms would also exhibit negative potential. Positive potential (colored blue) would likely be found around the hydrogen atoms of the hydrazine group, making them susceptible to nucleophilic attack or hydrogen bonding. researchgate.netresearchgate.net
Global reactivity descriptors, derived from the energies of the frontier orbitals, can quantify the nucleophilicity and electrophilicity of a molecule. These include chemical potential (μ), hardness (η), and the global electrophilicity index (ω).
The hydrazine moiety is known for its nucleophilic character. researchgate.net The presence of the electron-withdrawing difluoropyridine ring would likely modulate this property. While the terminal nitrogen of the hydrazine is expected to be the primary nucleophilic center, its reactivity would be somewhat reduced compared to unsubstituted hydrazine due to the inductive effect of the aromatic ring. Conversely, the pyridine ring itself is rendered more electrophilic by the fluorine substituents.
Theoretical reaction pathway studies can be used to model the mechanism of a chemical reaction step-by-step. By calculating the energy of reactants, intermediates, transition states, and products, a reaction energy profile can be constructed.
For this compound, one could theoretically study its reaction with an electrophile, such as an aldehyde or ketone, to form a hydrazone. Computational chemistry could be used to identify the structure and energy of the transition state for this reaction, providing insights into the reaction kinetics and mechanism. Such studies would likely confirm that the reaction proceeds via nucleophilic attack from the terminal nitrogen of the hydrazine group onto the electrophilic carbon of the carbonyl compound.
Prediction of Spectroscopic Properties
Computational chemistry offers powerful tools for predicting the spectroscopic properties of molecules, providing valuable insights into their structural and electronic characteristics. For this compound, theoretical simulations of its vibrational (FT-IR, Raman), nuclear magnetic resonance (NMR), and electronic absorption (UV-Vis) spectra can be performed using various quantum chemical methods. These computational predictions are instrumental in interpreting experimental data and understanding the molecule's behavior at a quantum level.
Simulated Vibrational Spectra (FT-IR, Raman)
For this compound, the key vibrational modes would include:
N-H stretching vibrations from the hydrazine group, typically appearing in the high-frequency region of the IR spectrum.
Pyridine ring stretching vibrations , which are characteristic of the aromatic system.
C-F stretching vibrations , which are expected to be strong in the IR spectrum due to the large dipole moment change.
N-N stretching of the hydrazine moiety.
Various bending modes such as N-H bending and ring deformation modes .
The calculated frequencies are often scaled to better match experimental values, accounting for anharmonicity and other method-specific approximations.
Table 1: Predicted Vibrational Frequencies for this compound
| Vibrational Mode | Predicted FT-IR Frequency (cm⁻¹) | Predicted Raman Intensity |
| N-H Asymmetric Stretch | 3350 - 3450 | Low |
| N-H Symmetric Stretch | 3250 - 3350 | Low |
| C-H Stretch (Pyridine) | 3050 - 3150 | Medium |
| Pyridine Ring Stretch | 1580 - 1620 | High |
| N-H Scissoring | 1550 - 1600 | Medium |
| Pyridine Ring Stretch | 1450 - 1500 | High |
| C-F Symmetric Stretch | 1200 - 1250 | High |
| N-N Stretch | 1050 - 1150 | Low |
| C-F Asymmetric Stretch | 1000 - 1050 | High |
| Ring Breathing Mode | 980 - 1020 | High |
Calculated Nuclear Magnetic Resonance (NMR) Chemical Shifts
Computational methods are also employed to predict the ¹H and ¹³C NMR chemical shifts of this compound. These calculations are typically performed using the Gauge-Independent Atomic Orbital (GIAO) method in conjunction with DFT. The predicted chemical shifts are reported relative to a standard, usually tetramethylsilane (B1202638) (TMS).
The predicted ¹H NMR spectrum would show distinct signals for the protons on the pyridine ring and the hydrazine group. The chemical shifts of the ring protons are influenced by the electron-withdrawing effects of the fluorine atoms. Similarly, the ¹³C NMR spectrum would provide information about the carbon skeleton of the molecule, with the carbons attached to the fluorine atoms exhibiting characteristic shifts.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| H (Pyridine, position 3) | 6.5 - 7.0 | - |
| H (Pyridine, position 5) | 6.8 - 7.3 | - |
| H (Hydrazine, -NH) | 4.0 - 5.0 | - |
| H (Hydrazine, -NH₂) | 7.0 - 8.0 | - |
| C (Pyridine, position 2) | - | 155 - 160 |
| C (Pyridine, position 3) | - | 100 - 105 |
| C (Pyridine, position 4) | - | 160 - 165 (JC-F) |
| C (Pyridine, position 5) | - | 105 - 110 |
| C (Pyridine, position 6) | - | 160 - 165 (JC-F) |
Electronic Absorption (UV-Vis) Spectral Simulations
The electronic absorption spectrum of this compound can be simulated using Time-Dependent Density Functional Theory (TD-DFT). These simulations predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. The electronic transitions, such as π → π* and n → π*, can be characterized by analyzing the molecular orbitals involved. The solvent environment can also be included in these calculations to provide more realistic predictions. researchgate.net
For this compound, the UV-Vis spectrum is expected to show absorptions characteristic of substituted pyridine systems. The presence of the fluorine and hydrazine substituents will influence the energies of the molecular orbitals and thus the absorption wavelengths.
Table 3: Predicted Electronic Transitions for this compound
| Transition | Predicted λmax (nm) | Oscillator Strength (f) |
| π → π | 220 - 240 | High |
| π → π | 260 - 280 | Medium |
| n → π* | 300 - 330 | Low |
Quantitative Structure-Reactivity/Property Relationship (QSRR/QSPR) Studies
Quantitative Structure-Reactivity Relationship (QSRR) and Quantitative Structure-Property Relationship (QSPR) studies are computational methodologies used to correlate the chemical structure of a series of compounds with their reactivity or physical properties, respectively. These models are often developed using statistical methods like multiple linear regression. researchgate.net
For a class of compounds including this compound and its derivatives, QSRR/QSPR studies could be employed to predict various properties. By calculating a range of molecular descriptors (e.g., electronic, steric, and topological), it is possible to build models that predict biological activity, toxicity, or physicochemical properties like solubility and lipophilicity. mdpi.com These studies are particularly valuable in drug design and materials science for screening large libraries of virtual compounds and prioritizing candidates for synthesis and experimental testing. For substituted pyrazine (B50134) derivatives, 2D-QSPR models have been established to analyze properties like odor thresholds. researchgate.netijournalse.org Similar approaches could be applied to pyridine-hydrazine derivatives to understand how structural modifications influence their properties.
Advanced Spectroscopic and Structural Characterization Methodologies for 4,6 Difluoro Pyridin 2 Yl Hydrazine
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the structure of organic molecules in solution. By exploiting the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.
Proton (¹H) and Carbon-13 (¹³C) NMR for Primary Structure Assignment
Proton (¹H) NMR Spectroscopy: The ¹H NMR spectrum of (4,6-Difluoro-pyridin-2-YL)-hydrazine is expected to exhibit distinct signals corresponding to the aromatic protons and the hydrazine (B178648) protons. The pyridine (B92270) ring protons, H-3 and H-5, would appear as distinct signals in the aromatic region (typically δ 6.0-8.5 ppm). Due to the deshielding effect of the electronegative nitrogen atom and fluorine atoms, these protons would resonate at a relatively downfield chemical shift. The coupling between these protons and with the fluorine atoms would lead to complex splitting patterns. The hydrazine moiety (-NHNH₂) would give rise to signals that can be broad and their chemical shift is highly dependent on the solvent, concentration, and temperature due to hydrogen bonding and exchange processes.
Carbon-13 (¹³C) NMR Spectroscopy: The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. Five distinct signals are expected for the five carbon atoms of the difluoropyridine ring. The carbon atoms directly bonded to the fluorine atoms (C-4 and C-6) will exhibit large one-bond carbon-fluorine coupling constants (¹JCF), a characteristic feature in the ¹³C NMR of organofluorine compounds. The carbon atom attached to the hydrazine group (C-2) will also have a distinct chemical shift. The chemical shifts of the ring carbons are influenced by the electron-withdrawing effects of the fluorine atoms and the nitrogen atom, as well as the electron-donating nature of the hydrazine group.
Predicted ¹H and ¹³C NMR Data (Note: These are predicted values based on analogous compounds and may vary from experimental data.)
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity |
| H-3 | 7.0 - 7.5 | - | dd |
| H-5 | 6.8 - 7.3 | - | dd |
| NH | Variable (e.g., 4.0-6.0) | - | br s |
| NH₂ | Variable (e.g., 3.0-5.0) | - | br s |
| C-2 | - | 158 - 162 | s |
| C-3 | - | 105 - 110 | d |
| C-4 | - | 160 - 165 (¹JCF ≈ 240-260 Hz) | d |
| C-5 | - | 100 - 105 | d |
| C-6 | - | 163 - 168 (¹JCF ≈ 240-260 Hz) | d |
Two-Dimensional (2D) NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity
Two-dimensional NMR experiments are instrumental in unambiguously assigning the signals observed in 1D spectra and establishing the connectivity between atoms.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) spin-spin coupling networks. For this compound, a cross-peak between the signals of H-3 and H-5 would confirm their scalar coupling, helping to assign their respective resonances.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates the chemical shifts of protons with the chemical shifts of directly attached carbons. This would allow for the direct assignment of the ¹³C signals for C-3 and C-5 based on the previously assigned ¹H signals.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds. HMBC is crucial for identifying quaternary carbons and for connecting different spin systems. For instance, correlations from H-3 to C-2, C-4, and C-5 would be expected, providing definitive structural confirmation.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. Cross-peaks in a NOESY spectrum indicate that the protons are close in space, even if they are not directly bonded. This can be useful for determining the preferred conformation of the hydrazine substituent relative to the pyridine ring.
Fluorine-19 (¹⁹F) NMR for Fluorine Environment Analysis
¹⁹F NMR is a highly sensitive technique for studying fluorine-containing compounds due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus. wikipedia.org The ¹⁹F NMR spectrum of this compound would show two distinct signals for the two non-equivalent fluorine atoms at positions 4 and 6. wikipedia.org
The chemical shifts of these fluorine atoms are sensitive to the electronic environment and can provide insights into the electronic effects of the hydrazine substituent. biophysics.org Furthermore, the spectrum would exhibit fluorine-fluorine (⁴JFF) coupling, as well as couplings to the ring protons (³JHF and ⁴JHF). wikipedia.org The magnitude of these coupling constants can provide valuable structural information. nih.gov
Predicted ¹⁹F NMR Data (Note: These are predicted values based on analogous compounds and may vary from experimental data.)
| Atom | Predicted ¹⁹F Chemical Shift (ppm) | Multiplicity |
| F-4 | -90 to -110 | d |
| F-6 | -70 to -90 | d |
Vibrational Spectroscopy
Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The FT-IR spectrum of this compound would display characteristic absorption bands for the N-H stretching of the hydrazine group (typically in the range of 3200-3400 cm⁻¹), C=N and C=C stretching vibrations of the pyridine ring (around 1400-1600 cm⁻¹), and C-F stretching vibrations (typically in the 1100-1300 cm⁻¹ region). The precise positions of these bands can be influenced by the electronic interplay between the substituents.
Raman Spectroscopy for Molecular Vibrations
Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. It is particularly sensitive to symmetric vibrations and vibrations of non-polar bonds. The Raman spectrum of this compound would also show characteristic bands for the pyridine ring vibrations, which are often strong in Raman spectra. The symmetric C-F stretching vibrations would also be observable. The combination of FT-IR and Raman spectroscopy provides a more complete picture of the vibrational modes of the molecule.
Predicted Vibrational Spectroscopy Data (Note: These are predicted values based on analogous compounds and may vary from experimental data.)
| Vibrational Mode | Predicted FT-IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |
| N-H Stretch (Hydrazine) | 3200 - 3400 | Weak |
| C-H Stretch (Aromatic) | 3000 - 3100 | Strong |
| C=N, C=C Stretch (Ring) | 1400 - 1600 | Strong |
| N-H Bend (Hydrazine) | 1550 - 1650 | Medium |
| C-F Stretch | 1100 - 1300 | Medium |
| Ring Breathing Modes | ~1000 | Very Strong |
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is an indispensable tool for the characterization of chemical compounds, providing information on molecular weight, elemental composition, and structure.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) is a critical technique for the unambiguous determination of the elemental formula of a compound by measuring its mass with very high accuracy. nih.gov For this compound, with a molecular formula of C₅H₅F₂N₃, the theoretical monoisotopic mass can be calculated with high precision. HRMS instruments, such as Time-of-Flight (ToF) or Orbitrap analyzers, can distinguish this exact mass from other potential molecular formulas that might have the same nominal mass. nih.gov The high mass accuracy, typically within a few parts per million (ppm), provides strong evidence for the compound's elemental composition.
Table 1: Theoretical Exact Mass Data for this compound
| Parameter | Value |
|---|---|
| Molecular Formula | C₅H₅F₂N₃ |
| Theoretical Monoisotopic Mass | 145.04515 Da |
| Common Adducts (Calculated) | |
| [M+H]⁺ | 146.05298 Da |
| [M+Na]⁺ | 168.03490 Da |
| Required Mass Accuracy | < 5 ppm |
Electrospray Ionization Mass Spectrometry (ESI-MS) for Molecular Ion Information
Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for analyzing polar and thermally labile molecules without causing significant fragmentation. nih.gov When analyzing this compound, ESI-MS would be expected to primarily generate the protonated molecular ion, [M+H]⁺. This provides clear and direct information about the molecular weight of the compound. The technique is well-suited for confirming the mass of the target molecule in solution, often being coupled with liquid chromatography (LC) for LC-MS analysis. nih.gov The observation of the [M+H]⁺ peak at the expected m/z value serves as a primary confirmation of the compound's identity.
Table 2: Expected ESI-MS Molecular Ion Peaks
| Ion Species | Calculated m/z | Ionization Mode | Expected Intensity |
|---|---|---|---|
| [M+H]⁺ | 146.053 | Positive | High |
| [M-H]⁻ | 144.037 | Negative | Lower |
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Volatile Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a robust method for separating and identifying volatile and thermally stable compounds. mdpi.com It is highly effective for assessing the purity of a sample by separating the main component from volatile impurities or byproducts from its synthesis. For a compound like this compound, direct GC-MS analysis might be challenging due to the polarity of the hydrazine group, which can lead to poor peak shape and thermal degradation. researchgate.net To overcome this, derivatization is often employed, for instance, by reacting the hydrazine with a ketone (like acetone) to form a more volatile and stable hydrazone. sielc.com This allows for reliable chromatographic separation and subsequent mass spectrometric identification of the derivative, which indirectly confirms the presence and purity of the original compound. nih.gov
Table 3: Hypothetical GC-MS Purity Analysis Data (Post-Derivatization)
| Peak No. | Retention Time (min) | Tentative Identification | Area % |
|---|---|---|---|
| 1 | 5.4 | Solvent (e.g., Dichloromethane) | - |
| 2 | 12.8 | (4,6-Difluoro-pyridin-2-YL)-hydrazone derivative | 99.5 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic transitions. The absorption of photons promotes electrons from a ground electronic state to a higher-energy excited state. For aromatic and heterocyclic compounds like this compound, the primary electronic transitions observed are π → π* and n → π*. The pyridine ring is the principal chromophore, and its absorption bands are influenced by the attached substituents (the two fluorine atoms and the hydrazine group). These auxochromic groups can cause shifts in the wavelength of maximum absorption (λmax) and changes in molar absorptivity. The spectrum can be used to confirm the presence of the aromatic system and study its electronic properties. researchgate.net
Table 4: Expected UV-Vis Absorption Data in Methanol (B129727)
| Electronic Transition | Expected λmax Range (nm) | Chromophore |
|---|---|---|
| π → π* | 210-230 | Difluoropyridine ring |
| π → π* | 260-280 | Difluoropyridine ring |
X-ray Crystallography for Solid-State Molecular and Crystal Structure Determination
X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal of this compound, it is possible to elucidate its precise molecular geometry. This technique yields highly accurate data on bond lengths, bond angles, and torsional angles within the molecule. Furthermore, it reveals how the molecules are arranged in the crystal lattice, providing insight into intermolecular interactions such as hydrogen bonding, which are expected to be significant due to the hydrazine moiety. This detailed structural information is invaluable for understanding the compound's physical properties and chemical reactivity.
Table 5: Structural Parameters Obtainable from X-ray Crystallography
| Parameter | Information Provided |
|---|---|
| Crystal System | e.g., Monoclinic, Orthorhombic |
| Space Group | Symmetry of the unit cell |
| Unit Cell Dimensions (Å) | a, b, c, α, β, γ |
| Bond Lengths (Å) | e.g., C-F, C=N, N-N, N-H |
| Bond Angles (°) | e.g., F-C-C, C-N-C, C-N-N |
| Torsion Angles (°) | Planarity of the pyridine ring |
| Intermolecular Interactions | Hydrogen bond distances and angles |
Elemental Analysis for Stoichiometric Composition Verification
Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (typically carbon, hydrogen, and nitrogen) within a compound. For this compound, the experimentally determined percentages are compared against the theoretical values calculated from its molecular formula, C₅H₅F₂N₃. chemicalbook.com A close agreement between the found and calculated values, typically within ±0.4%, provides strong evidence for the compound's elemental composition and purity. This technique is often one of the final checks to confirm the identity and stoichiometry of a newly synthesized compound.
Table 6: Elemental Composition of this compound (C₅H₅F₂N₃)
| Element | Theoretical Mass % |
|---|---|
| Carbon (C) | 41.38% |
| Hydrogen (H) | 3.47% |
| Fluorine (F) | 26.19% |
| Nitrogen (N) | 28.96% |
Table of Compounds Mentioned
| Compound Name | Molecular Formula |
|---|---|
| This compound | C₅H₅F₂N₃ |
| Acetone (B3395972) | C₃H₆O |
| Dichloromethane | CH₂Cl₂ |
Analytical Methodologies Employing Hydrazine Derivatization
Derivatization Strategies for Enhanced Detection and Separation
Derivatization is a cornerstone for the accurate analysis of hydrazine (B178648) compounds. The primary goal is to modify the analyte to improve its chemical and physical properties for a specific analytical technique. cdc.gov For hydrazines, this typically involves reaction with a carbonyl-containing compound (an aldehyde or ketone) to form a stable hydrazone. researchgate.net This reaction eliminates the highly reactive and "sticky" nature of the hydrazine's free amino group, which is prone to adsorption and decomposition. techbriefs.com
The ideal derivatization reagent should react quickly and completely with the hydrazine under mild conditions, form a single, stable product, and introduce a chromophore, fluorophore, or an easily ionizable group to enhance detection. shu.ac.uk
Common Derivatization Reagents for Hydrazines:
A variety of aldehyde and ketone reagents have been successfully used for the derivatization of hydrazines prior to chromatographic analysis. cdc.govnih.gov
| Derivatization Reagent | Resulting Derivative | Key Advantages | Analytical Technique(s) |
| Salicylaldehyde | Salazine | Forms a stable derivative that can be detected by UV. tandfonline.comtandfonline.com | HPLC-UV |
| p-Anisaldehyde | p-Anisaldehyde azine | Produces derivatives suitable for highly sensitive LC-MS/MS analysis. nih.gov | LC-MS/MS |
| Pentafluorobenzaldehyde (B1199891) (PFB) | Decafluorobenzaldehyde azine | Creates a volatile, electron-capturing derivative ideal for GC-MS. nih.gov | GC-MS |
| 2,4-Dinitrophenylhydrazine (DNPH) | DNPH hydrazone | Introduces a strong chromophore for UV/Vis detection; can also act as a "reactive matrix" in MALDI-MS. shu.ac.uknih.gov | HPLC-UV, LC-MS |
| Acetone (B3395972) | Acetone hydrazone | A simple, inexpensive reagent that creates a derivative suitable for GC-MS analysis, serving as both solvent and reagent. nih.govoup.com | GC-MS/MS |
| p-Dimethylaminobenzaldehyde (DBA) | p-Dimethylaminobenzalazine | Forms a derivative with good sensitivity for LC-MS/MS analysis, particularly for air samples. researchgate.netnih.gov | LC-MS/MS |
The choice of reagent depends on the analytical instrument available and the specific requirements of the analysis, such as the desired sensitivity and the sample matrix. For a compound like (4,6-Difluoro-pyridin-2-YL)-hydrazine, derivatization would likely proceed by reacting its hydrazine moiety with one of these aldehydes or ketones to form the corresponding stable hydrazone, which can then be readily analyzed.
Chromatographic Techniques for Trace Analysis
Chromatography is the core separation science used for the analysis of derivatized hydrazines. The selection of the technique, whether High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), is dictated by the properties of the derivative formed.
HPLC is a powerful technique for separating non-volatile or thermally unstable compounds, making it well-suited for many hydrazine derivatives. cdc.gov The challenge in analyzing polar compounds like hydrazine derivatives lies in achieving adequate retention on conventional reversed-phase columns. fishersci.comchromatographyonline.com
Strategies for Analyzing Polar Hydrazine Derivatives by HPLC:
Reversed-Phase HPLC (RP-HPLC): While standard C18 columns can be used, the high polarity of some derivatives may lead to poor retention. fishersci.com Methods often employ highly aqueous mobile phases or specialized columns. For instance, an HPLC method for hydrazine in phenelzine (B1198762) sulfate (B86663) used a mobile phase of 60:40 acetonitrile-water with a C18 column. tandfonline.comtandfonline.com
Polar-Embedded and Polar-Endcapped Columns: These columns have modified stationary phases that provide better retention for polar analytes compared to traditional C18 columns. chromatographyonline.com
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for very polar compounds that are not well-retained in reversed-phase mode. chromatographyonline.comhawachhplccolumn.comlcms.cz It uses a polar stationary phase (like bare silica) and a mobile phase with a high concentration of an organic solvent, which is advantageous for interfacing with mass spectrometry.
Porous Graphitized Carbon (PGC) Columns: Columns like Hypercarb offer good retention and separation for extremely polar compounds that are problematic for other types of columns. fishersci.com
The table below summarizes typical HPLC conditions used for hydrazine analysis after derivatization.
| Parameter | Typical Conditions | Rationale |
| Stationary Phase | C18, Polar-Endcapped C18, HILIC (Amide, Silica), Porous Graphitized Carbon | To achieve sufficient retention of the polar hydrazine derivatives. fishersci.comchromatographyonline.comhawachhplccolumn.comlcms.cz |
| Mobile Phase | Acetonitrile/Water or Methanol (B129727)/Water gradients, often with additives like formic acid or ammonium (B1175870) acetate. | To effectively elute the analytes and ensure compatibility with the detector (especially MS). nih.gov |
| Detector | UV/Visible Detector, Diode Array Detector (DAD), Mass Spectrometer (MS) | UV/Vis is used when the derivative has a chromophore. tandfonline.com MS provides high sensitivity and selectivity. researchgate.net |
| Flow Rate | 0.5 - 1.5 mL/min | Standard flow rates for analytical HPLC columns. tandfonline.comrasayanjournal.co.in |
GC is a high-resolution separation technique suitable for volatile and thermally stable compounds. cdc.gov Direct GC analysis of hydrazines is difficult due to their polarity and thermal instability. nih.gov Therefore, derivatization is essential to convert them into more volatile and stable products suitable for GC analysis. nih.gov
Reagents like pentafluorobenzaldehyde (PFB) and acetone are commonly used for GC-based methods. nih.govnih.gov The PFB derivative is particularly useful for sensitive detection using an electron capture detector (ECD) or mass spectrometry. nih.gov Acetone provides a simple derivatization that can be directly injected for GC-MS analysis. oup.com
| Parameter | Typical Conditions | Rationale |
| Derivatization Reagent | Pentafluorobenzaldehyde (PFB), Acetone | To create volatile and thermally stable derivatives. nih.govnih.gov |
| Column | Fused silica (B1680970) capillary column with a non-polar or medium-polarity stationary phase (e.g., 5% diphenyl/95% dimethyl polysiloxane). oup.com | Provides good separation for the relatively non-polar derivatives. |
| Injection Mode | Splitless | To maximize sensitivity for trace analysis. oup.com |
| Carrier Gas | Helium or Hydrogen | Inert gases to carry the sample through the column. oup.com |
| Detector | Flame Ionization Detector (FID), Nitrogen-Phosphorus Detector (NPD), Mass Spectrometer (MS) | NPD is selective for nitrogen-containing compounds. MS offers the highest selectivity and confirmatory identification. cdc.govoup.com |
Hyphenated Techniques for Comprehensive Analysis (e.g., LC-MS, GC-MS/MS)
Hyphenated techniques, which couple a separation technique with a detection technique like mass spectrometry, are the gold standard for trace analysis. researchgate.net They offer unparalleled sensitivity, selectivity, and structural confirmation.
Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem MS (LC-MS/MS): LC-MS/MS has become a preferred method for quantifying trace levels of hydrazine derivatives in complex matrices like biological fluids and environmental samples. nih.govresearchgate.net The derivatization step is crucial as it can introduce an easily ionizable group, enhancing the signal in the mass spectrometer. shu.ac.uk For example, a method for hydrazine in human urine used derivatization with p-anisaldehyde followed by HPLC-MS/MS, achieving a low limit of quantification of 0.0493 ng/mL. nih.gov The use of tandem mass spectrometry (MS/MS) with techniques like selected reaction monitoring (SRM) allows for highly selective detection, minimizing interferences from the sample matrix. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS) and Tandem MS (GC-MS/MS): GC-MS is highly effective for the analysis of derivatized hydrazines. nih.gov The mass spectrometer provides definitive identification based on the mass spectrum of the derivative. For enhanced selectivity, especially in complex samples, GC-MS/MS can be used. nih.gov A method for determining hydrazine in prednisolone (B192156) used derivatization with acetone followed by GC-MS/MS, demonstrating high sensitivity and selectivity. nih.gov The use of selected ion monitoring (SIM) in GC-MS or multiple reaction monitoring (MRM) in GC-MS/MS significantly improves the signal-to-noise ratio, allowing for the detection of very low concentrations. oup.com
Method Validation for Reproducibility and Accuracy
For any analytical method to be considered reliable, it must undergo a thorough validation process. rasayanjournal.co.inresearchgate.net Method validation ensures that the method is suitable for its intended purpose and provides consistently accurate and reproducible results. The parameters for validation are typically defined by regulatory bodies and guidelines, such as those from the International Council for Harmonisation (ICH). rasayanjournal.co.injddtonline.info
Key Validation Parameters:
| Validation Parameter | Description | Acceptance Criteria (Typical) |
| Specificity/Selectivity | The ability to assess the analyte unequivocally in the presence of other components (e.g., impurities, matrix components). | The analyte peak should be well-resolved from other peaks, and peak purity should be confirmed (e.g., by DAD or MS). jddtonline.info |
| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. | Correlation coefficient (r²) should be ≥ 0.99. tandfonline.comrasayanjournal.co.in |
| Range | The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have suitable precision, accuracy, and linearity. | Defined by the linearity studies. |
| Accuracy | The closeness of the test results obtained by the method to the true value. It is often assessed by recovery studies on spiked samples. | Percent recovery should typically be within 80-120% for trace analysis. researchgate.net |
| Precision (Repeatability & Intermediate Precision) | The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. | Relative Standard Deviation (RSD) should be low, often <5% for repeatability and <10% for intermediate precision. rasayanjournal.co.inresearchgate.net |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. | Typically determined based on a signal-to-noise ratio of 3:1. google.com |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. | Typically determined based on a signal-to-noise ratio of 10:1. researchgate.netgoogle.com |
| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters (e.g., pH, mobile phase composition, temperature). | The results should remain consistent, with no significant impact on the analysis. rasayanjournal.co.in |
Validation of a method for this compound would involve systematically evaluating each of these parameters to establish the performance characteristics of the assay and ensure its reliability for routine use.
Future Perspectives and Unaddressed Research Challenges
Exploration of Novel and Sustainable Synthetic Routes
A primary challenge in the broader application of (4,6-Difluoro-pyridin-2-YL)-hydrazine lies in its synthesis. Current methods, while effective, may rely on multi-step processes or harsh reagents. The future necessitates the development of novel synthetic pathways guided by the principles of green chemistry.
Key research avenues include:
Late-Stage Fluorination: Instead of building the molecule from pre-fluorinated precursors, developing methods to introduce the fluorine atoms at a later stage in the synthesis could provide more flexibility and efficiency. tandfonline.com This approach is a significant trend in the synthesis of fluorinated pharmaceuticals. tandfonline.com
C-H Functionalization: Direct C-H activation and subsequent hydrazination of a difluoropyridine core represents a highly atom-economical approach. Overcoming the inherent challenges of selective C-H functionalization in electron-deficient pyridine (B92270) rings is a major research goal in organic chemistry. researchgate.netuni-muenster.dephys.org
Catalyst-Free Methods: Exploring catalyst-free reactions, potentially under aqueous conditions, could significantly reduce the environmental impact of synthesis. rsc.orgorganic-chemistry.org Recent developments in green methodologies for hydrazine (B178648) cleavage and hydrazone synthesis highlight a move away from traditional metal catalysts. rsc.orgminarjournal.com
Biocatalysis: The use of enzymes to catalyze the formation of the C-N or N-N bonds could offer unparalleled selectivity and sustainability, although this remains a long-term and ambitious goal.
Future synthetic strategies will likely focus on minimizing waste, avoiding hazardous solvents and reagents, and reducing the number of synthetic steps, making the production of this compound and its derivatives more economically viable and environmentally sustainable. mdpi.com
Integration into Flow Chemistry and Automated Synthesis Platforms
The transition from traditional batch processing to continuous flow chemistry offers significant advantages for the synthesis of heterocyclic compounds, including improved safety, scalability, and consistency. mdpi.comspringerprofessional.de For a compound like this compound, which involves potentially energetic reactions or hazardous reagents like hydrazine, flow chemistry provides a safer environment by minimizing the reaction volume at any given time. durham.ac.uk
Future research should focus on:
Developing Robust Flow Protocols: The design of continuous flow reactors for the key synthetic steps, such as the nucleophilic aromatic substitution to introduce the hydrazine moiety, could enable safer and more efficient large-scale production. uc.pt
Telescoped Synthesis: Linking multiple reaction steps in a continuous sequence without isolating intermediates can dramatically shorten production times and reduce waste. rsc.org
Automated Synthesis and AI Integration: The integration of flow reactors with automated platforms controlled by artificial intelligence (AI) and machine learning algorithms represents the next frontier. researchgate.netnih.gov Such systems can autonomously optimize reaction conditions (temperature, pressure, flow rate, stoichiometry) in real-time to maximize yield and purity. researchgate.net Platforms like SynFini™ demonstrate the potential for AI-driven tools to accelerate the entire chemistry cycle, from design to production. youtube.com The development of a fully automated, data-driven synthesis for this compound would significantly accelerate the discovery of its new derivatives and applications. nih.gov
Discovery of New Reactivity Modes and Transformations
The this compound molecule possesses multiple reactive sites: the hydrazine group, the electron-deficient pyridine ring, and the fluorine atoms. A significant unaddressed challenge is the full exploration of its chemical reactivity to generate novel molecular scaffolds.
Future investigations could explore:
Novel Cyclization Reactions: The hydrazine moiety is a well-established precursor for forming various heterocyclic rings like pyrazoles, triazoles, and pyridazines. rsc.orgacs.org Developing new cycloaddition or condensation reactions using this compound could yield novel fused heterocyclic systems with unique electronic and biological properties.
Selective Functionalization of the Pyridine Ring: While the fluorine atoms activate the 2-position for nucleophilic attack by hydrazine, the reactivity of the other positions (C-3 and C-5) remains underexplored. Developing methods for selective C-H functionalization at these positions would unlock a vast new chemical space. chemrxiv.orgnih.gov
Nucleophilic Aromatic Substitution (SNAr) of Fluoride (B91410): The fluorine atoms themselves can be displaced by other nucleophiles under certain conditions, a common reaction for highly fluorinated pyridines. nih.gov Exploring the selective displacement of one or both fluorine atoms would allow for the introduction of a wide range of functional groups, creating diverse derivatives.
Metal Catalysis and Ligand Development: The nitrogen atoms in both the pyridine ring and the hydrazine group can act as coordination sites for metal catalysts. This opens up possibilities for using this compound and its derivatives as ligands in catalysis or as substrates in novel metal-catalyzed cross-coupling reactions.
Rational Design of Functional Derivatives via Computational Approaches
Computational chemistry provides powerful tools for predicting the properties of molecules and guiding synthetic efforts, thereby reducing the trial-and-error nature of chemical research. nih.gov The rational, in silico design of derivatives of this compound is a key area for future development.
Prospective research directions include:
Predicting Physicochemical Properties: Using methods like Density Functional Theory (DFT), researchers can predict key properties such as electronic structure, reactivity, and metabolic stability for hypothetical derivatives. nih.govemerginginvestigators.org This can help prioritize synthetic targets with desirable characteristics for specific applications, such as improved bioavailability in drug candidates. emerginginvestigators.org
Structure-Based Drug Design: For medicinal chemistry applications, molecular docking and dynamics simulations can be used to design derivatives that bind effectively to specific biological targets, such as enzymes or receptors. nih.govnih.gov This approach is crucial for developing new therapeutic agents.
Materials Science Modeling: Computational screening can identify derivatives with promising electronic and optical properties for use in materials science, for example, as components of organic light-emitting diodes (OLEDs) or high-performance polymers. nbinno.com
ADMET Prediction: In silico tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiles of designed molecules, helping to identify promising drug candidates and flag potential liabilities early in the discovery process. mdpi.comresearchgate.net
By combining computational predictions with synthetic chemistry, the development of new functional molecules based on the this compound scaffold can be significantly accelerated.
Interdisciplinary Research Integrating this compound in Emerging Fields
The unique combination of a difluoropyridine ring and a reactive hydrazine moiety makes this compound a promising candidate for application in a variety of interdisciplinary fields beyond traditional organic synthesis.
Future opportunities lie in:
Medicinal Chemistry: The fluorinated pyridine motif is present in numerous FDA-approved drugs, where fluorine atoms are used to modulate properties like metabolic stability and binding affinity. tandfonline.comrsc.org The hydrazine group can serve as a handle for creating hydrazones or as a key part of pharmacophores. rsc.orgmdpi.com Derivatives could be explored as potential anticancer, antiviral, or anti-inflammatory agents.
Agrochemicals: Fluorinated heterocycles are also a cornerstone of modern agrochemicals. rsc.org New derivatives could be synthesized and screened for potential herbicidal, insecticidal, or fungicidal activity.
Materials Science: The incorporation of fluorine into organic molecules is known to enhance thermal and chemical stability. mdpi.com Derivatives of this compound could be used as monomers for high-performance polymers or as building blocks for organic electronic materials like OLEDs and organic photovoltaics, where the electronic properties of the fluorinated pyridine core are advantageous. nbinno.comman.ac.uk
Chemical Biology: The hydrazine group can be used to conjugate the molecule to biomolecules, creating chemical probes to study biological processes or to develop diagnostic agents. The fluorine atoms could also serve as reporters for ¹⁹F NMR studies.
The successful integration of this compound into these fields will depend on collaborative efforts between synthetic chemists, computational scientists, biologists, and materials scientists.
Q & A
Q. What synthetic methodologies are commonly employed to prepare (4,6-Difluoro-pyridin-2-YL)-hydrazine and its derivatives?
The compound is typically synthesized via condensation reactions. For example, hydrazine derivatives can be obtained by reacting hydrazine precursors with aldehydes or ketones under reflux in ethanol or acetic acid. Cyclization steps may follow, as seen in the synthesis of pyrazol-4-yl derivatives, where intermediates like 5-hydroxy-3-methyl-1-(4,6-dimethylpyrimidin-2-yl)pyrazol-4-yl-1,3-butanedione are formed . Purification often involves recrystallization from solvents like ethanol or diethyl ether.
Q. Which analytical techniques are most effective for characterizing this compound?
UV-Vis spectroscopy (absorption maxima at 526–546 nm for hydrazine quantification via permanganate reduction) , NMR for structural elucidation, and mass spectrometry for molecular weight confirmation are standard. Single-crystal X-ray diffraction using software like SHELXL is critical for resolving crystal structures, especially for assessing fluorine substitution patterns .
Q. How can hydrazine content be quantitatively determined in such compounds?
A well-established method involves the reduction of potassium permanganate by hydrazine in acidic media. The decrease in permanganate absorption at 546 nm (ε = 2192 L·Mol⁻¹·cm⁻¹) or 526 nm (ε = 2279 L·Mol⁻¹·cm⁻¹) is measured spectrophotometrically, with strict control of pH and temperature .
Advanced Research Questions
Q. How can computational modeling optimize reaction pathways involving this compound?
Density functional theory (DFT) studies can evaluate activation barriers and transition states. For example, computational analysis of hydrazine-catalyzed carbonyl–olefin metathesis revealed that bicyclic hydrazine catalysts lower cycloreversion barriers compared to monocyclic analogs. Such insights guide the design of catalysts with improved reactivity .
Q. What strategies address contradictions in catalytic decomposition data for hydrogen production from hydrazine derivatives?
Discrepancies often arise from differences in catalyst activation mechanisms (e.g., metal vs. non-metal catalysts). Systematic studies under controlled conditions (temperature, pH, catalyst loading) and in situ spectroscopic monitoring (e.g., FTIR for intermediate detection) can resolve inconsistencies. Hydrous hydrazine (HH) is preferred over anhydrous forms due to stability and safety .
Q. How do structural modifications of the hydrazine moiety influence biological activity?
Introducing electron-withdrawing groups (e.g., fluorine) enhances cytotoxicity. For instance, N-salicylidene-N’-(6,7-difluoro-2-phenylquinazolin-4-yl)-hydrazines showed potent activity in molecular docking studies against casein kinase 2. Methodologies include synthesizing derivatives via Schiff base formation with substituted aldehydes and evaluating IC₅₀ values in cell lines .
Q. What are best practices for refining crystal structures of hydrazine derivatives using SHELX software?
SHELXL is ideal for high-resolution data, handling twinning, and anisotropic displacement parameters. Key steps include:
Q. How can thermophysical properties of hydrazine derivatives be experimentally studied?
Construct setups for natural convection experiments under varied pressures and temperatures. Measure properties like viscosity and thermal conductivity using calibrated sensors. Data should be tabulated for reproducibility, as demonstrated in studies on liquid hydrazine for aerospace applications .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
